![molecular formula C10H27P3Sn B14144252 [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) CAS No. 89129-49-7](/img/structure/B14144252.png)
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) is a chemical compound that falls under the category of organophosphorus compounds It is characterized by the presence of a stannanetriyl group bonded to three methylene groups, each of which is further bonded to a dimethylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods
Industrial production methods for [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) are not well-documented in the literature. the general principles of organophosphorus compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely to be applicable.
Chemical Reactions Analysis
Types of Reactions
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates involved .
Comparison with Similar Compounds
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can be compared to other similar organophosphorus compounds, such as:
Tertiary phosphines: These compounds also contain phosphorus atoms bonded to carbon atoms and are widely used in catalysis and coordination chemistry.
Phosphine oxides: These are oxidized derivatives of phosphines and have different reactivity and applications.
Phosphine sulfides: These compounds contain sulfur atoms bonded to phosphorus and are used in various chemical processes.
The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) lies in its specific structural arrangement and the presence of the stannanetriyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
89129-49-7 |
|---|---|
Molecular Formula |
C10H27P3Sn |
Molecular Weight |
358.95 g/mol |
IUPAC Name |
[bis(dimethylphosphanylmethyl)-methylstannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/3C3H8P.CH3.Sn/c3*1-4(2)3;;/h3*1H2,2-3H3;1H3; |
InChI Key |
OKELQWGOQTXASB-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C[Sn](C)(CP(C)C)CP(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


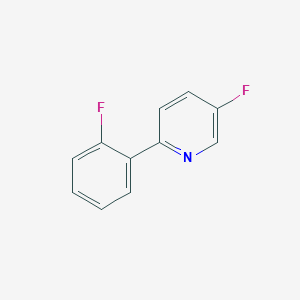
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
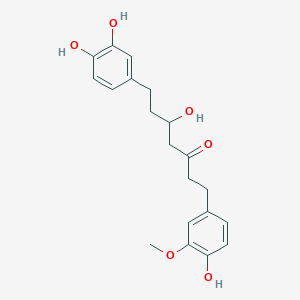

![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)

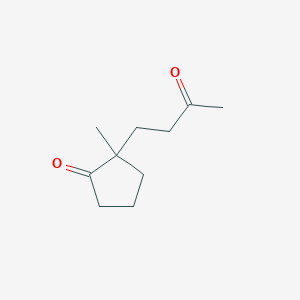
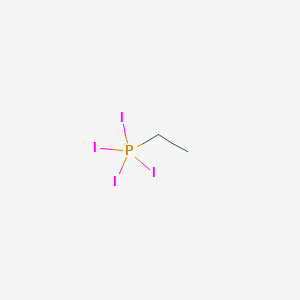
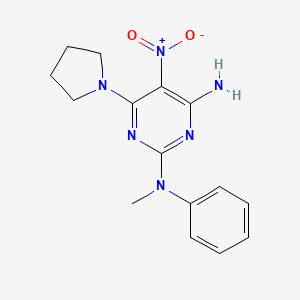
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
